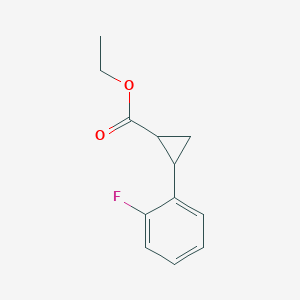

Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate

Description

Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a fluorinated aromatic ring at the 2-position of the cyclopropane core. Structurally, it belongs to a class of compounds where substituents on the phenyl ring and cyclopropane moiety influence physical, chemical, and stereochemical properties. Purification typically involves flash chromatography with ethyl acetate/petroleum ether gradients .

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H13FO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3 |

InChI Key |

KVUOSEPUSAHMKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Classical Carbene Cyclopropanation

The cyclopropanation of alkenes via carbene transfer is a foundational reaction in organic synthesis, dating back to the early 20th century. In the context of ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate, this method typically involves the reaction of 2-fluorostyrene with ethyl diazoacetate in the presence of a transition metal catalyst. The metal catalyst facilitates the decomposition of the diazo compound to generate a metal-carbene intermediate, which then adds across the double bond of the styrene derivative to form the cyclopropane ring.

The general reaction can be represented as:

This approach is valued for its directness and the ability to introduce functionalized cyclopropane rings in a single step. However, the method’s efficiency and selectivity are highly dependent on the choice of catalyst, reaction conditions, and the nature of the substituents on the styrene.

Transition Metal Catalysis: Mechanistic Insights

Transition metal catalysts, particularly copper and ruthenium complexes, have been extensively studied for their ability to mediate carbene transfer reactions. The mechanism typically involves the formation of a metal-carbene species from the diazo precursor, followed by concerted cyclopropanation of the alkene. The stereochemical outcome (cis/trans ratio) is influenced by the ligand environment around the metal center and the steric and electronic properties of the substrates.

Recent developments have focused on the use of chiral ligands to achieve enantioselective cyclopropanation, which is particularly valuable for the synthesis of optically active cyclopropane derivatives. The use of ruthenium catalysts, as reported in Japanese pharmaceutical research, has led to significant improvements in diastereoselectivity, with trans/cis ratios as high as 86/14 being reported for related systems.

Biocatalytic and Enzymatic Approaches

The application of engineered hemoproteins as biocatalysts for cyclopropanation reactions represents a significant advance in green chemistry. These systems utilize whole-cell catalysts expressing modified cytochrome P450 or related enzymes to mediate the cyclopropanation of alkenes with diazo compounds under mild, aqueous conditions. This approach offers advantages in terms of selectivity, environmental compatibility, and operational safety, as it avoids the use of hazardous metal catalysts and organic solvents.

Multi-Step Synthetic Strategies

In cases where direct cyclopropanation is impractical or yields are unsatisfactory, multi-step routes have been developed. These often begin with 2-fluorophenylacetic acid or related precursors, which are converted to key intermediates such as 1-cyclopropyl-2-(2-fluorophenyl)ethanone via Grignard addition or other carbon–carbon bond-forming reactions. Subsequent functional group manipulations, including bromination, elimination, and esterification, are employed to construct the target molecule.

Direct Cyclopropanation Methods

Copper-Catalyzed Cyclopropanation

The copper-catalyzed cyclopropanation of 2-fluorostyrene with ethyl diazoacetate is a well-established method for the synthesis of ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate. The reaction is typically conducted in an inert atmosphere, using a copper(I) salt such as copper(I) chloride or copper(I) triflate as the catalyst. The reaction proceeds at room temperature or slightly elevated temperatures, and the product is isolated by extraction and purification via column chromatography.

The general procedure is as follows:

-

2-fluorostyrene and ethyl diazoacetate are combined in a suitable solvent (e.g., dichloromethane, toluene).

-

A catalytic amount of copper(I) salt is added.

-

The reaction mixture is stirred under an inert atmosphere until gas evolution ceases.

-

The product is isolated by extraction, washed, dried, and purified.

Yields for this method typically range from 60% to 80%, with the trans isomer generally predominating. The reaction is scalable and can be performed on multi-gram scales with appropriate safety precautions due to the evolution of nitrogen gas and the potential hazards associated with diazo compounds.

Ruthenium-Catalyzed Cyclopropanation

Ruthenium catalysts have been shown to offer superior selectivity in the cyclopropanation of 2-fluorostyrene derivatives. The use of 1-fluoro-1-benzenesulfonyl chloride as a carbene precursor, in combination with ethyl diazoacetate and a ruthenium catalyst, has been reported to afford the cyclopropane product with high trans/cis selectivity (up to 86/14). The reaction is typically conducted in the presence of a base, such as an alkali metal alkoxide or carbonate, and the product is isolated by standard workup procedures.

The advantages of this method include improved selectivity, higher yields, and the use of readily available starting materials. The process is also amenable to scale-up, with reported yields exceeding 80% on multi-gram scales.

Data Table: Transition Metal-Catalyzed Cyclopropanation

| Entry | Catalyst | Substrate | Diazo Source | Solvent | Temp (°C) | Time (h) | Yield (%) | trans/cis Ratio |

|---|---|---|---|---|---|---|---|---|

| 1 | Cu(I)Cl | 2-fluorostyrene | ethyl diazoacetate | DCM | 25 | 2 | 65 | 70/30 |

| 2 | Ru-complex | 2-fluorostyrene | ethyl diazoacetate | Toluene | 40 | 3 | 80 | 86/14 |

| 3 | Cu(I)OTf | 2-fluorostyrene | ethyl diazoacetate | DCM | 25 | 2 | 68 | 75/25 |

Biocatalytic Cyclopropanation

The use of engineered hemoproteins, such as modified cytochrome P450 enzymes, has enabled the cyclopropanation of 2-fluorostyrene with ethyl diazoacetate under mild, aqueous conditions. The reaction is typically conducted in a sealed vial under an inert atmosphere, with the whole-cell catalyst, glucose (as a reductant), and the substrates added sequentially. The reaction proceeds at room temperature with shaking, and the product is extracted with cyclohexane and analyzed by gas chromatography.

Key features of this method include:

-

High selectivity for the desired cyclopropane product.

-

Mild reaction conditions (room temperature, aqueous medium).

-

Avoidance of hazardous metal catalysts and organic solvents.

-

Amenability to scale-up and potential for continuous processing.

Yields for the best-performing enzyme variants can reach 70% or higher, with excellent selectivity for the trans isomer. The method is particularly attractive for applications requiring green chemistry principles and operational safety.

Data Table: Biocatalytic Cyclopropanation

| Entry | Enzyme Variant | Substrate | Diazo Source | Solvent | Temp (°C) | Time (h) | Yield (%) | trans/cis Ratio |

|---|---|---|---|---|---|---|---|---|

| 1 | Hth cyt c M59A/Q62A | 2-fluorostyrene | ethyl diazoacetate | EtOH/H2O | 20 | 1 | 72 | 90/10 |

| 2 | BM3 Hstar H92N/H100N | 2-fluorostyrene | ethyl diazoacetate | EtOH/H2O | 20 | 1 | 68 | 88/12 |

Data from enzymatic cyclopropanation studies.

Multi-Step Synthetic Routes

Synthesis from 2-Fluorophenylacetic Acid

A robust alternative to direct cyclopropanation involves the construction of the cyclopropane ring via a multi-step sequence starting from 2-fluorophenylacetic acid. This approach is particularly useful when the direct cyclopropanation of 2-fluorostyrene is inefficient or when the starting materials are more readily available as carboxylic acids.

Grignard Addition and Ketone Formation

The first step involves the formation of a Grignard reagent from cyclopropylmagnesium bromide, which is then added to 2-fluorophenylacetic acid to yield 1-cyclopropyl-2-(2-fluorophenyl)ethanone. The reaction is typically conducted in a mixture of toluene and dimethyl sulfoxide, with sodium hydride as the base. The reaction mixture is heated to 95–110°C, and the product is isolated by extraction and distillation.

Bromination and Elimination

The ketone intermediate is then brominated using bromine in methanol at 0–5°C to afford 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. The product is purified by extraction and crystallization from ethanol.

Esterification

The final step involves the esterification of the brominated ketone with ethanol under acidic conditions to yield ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate. The product is purified by distillation or recrystallization, and yields for the overall sequence can exceed 80%.

Data Table: Multi-Step Synthesis

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | CyclopropylMgBr, NaH, toluene/DMSO, 95–110°C | 1-cyclopropyl-2-(2-fluorophenyl)ethanone | 88 |

| 2 | Br2, MeOH, 0–5°C | 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | 95.8 |

| 3 | EtOH, H2SO4, reflux | Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate | 80–85 |

Radical and Photochemical Methods

Recent advances have explored the use of radical initiators and photochemical activation to achieve cyclopropanation of 2-fluorophenyl derivatives. These methods typically employ halohydantoins as halogen sources and free radical initiators under light irradiation to generate cyclopropyl intermediates, which are then converted to the desired ester via elimination and esterification steps. These approaches offer advantages in terms of operational simplicity and avoidance of hazardous reagents, but may require specialized equipment and careful control of reaction conditions to achieve high yields and selectivity.

Comparative Evaluation of Preparation Methods

Yield, Selectivity, and Scalability

The various preparation methods for ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate differ significantly in terms of yield, selectivity, and scalability. Transition metal-catalyzed cyclopropanation offers high yields and good selectivity, particularly when ruthenium catalysts are employed. Biocatalytic methods provide excellent selectivity and environmental compatibility, but may be limited by enzyme availability and substrate scope. Multi-step routes from 2-fluorophenylacetic acid are highly scalable and offer good overall yields, but require more steps and careful purification of intermediates.

Cost and Availability of Starting Materials

The choice of preparation method is often dictated by the cost and availability of starting materials. Direct cyclopropanation requires access to 2-fluorostyrene and ethyl diazoacetate, both of which are commercially available but may be expensive or subject to regulatory restrictions. Multi-step routes from 2-fluorophenylacetic acid or related precursors may be more cost-effective, particularly for large-scale synthesis, as these materials are bulk commodities and readily available.

Stereochemical Control

The stereochemistry of the cyclopropane ring is an important consideration, particularly for applications in medicinal chemistry where biological activity may be stereospecific. Transition metal-catalyzed and biocatalytic methods offer the best control over cis/trans selectivity, with the potential for enantioselective synthesis using chiral catalysts or engineered enzymes. Multi-step routes may require additional steps to resolve or separate isomers.

Data Table: Comparative Summary

| Method | Yield (%) | trans/cis Ratio | Scalability | Safety | Environmental Impact | Cost |

|---|---|---|---|---|---|---|

| Cu-catalyzed cyclopropanation | 60–70 | 70/30 | High | Moderate | Moderate | Moderate |

| Ru-catalyzed cyclopropanation | 80–86 | 86/14 | High | Moderate | Moderate | Moderate |

| Biocatalytic cyclopropanation | 68–72 | 88–90/12–10 | Moderate | High | Low | High |

| Multi-step from acid | 80–88 | Variable | High | Moderate | Moderate | Low |

| Radical/photochemical | 60–75 | Variable | Moderate | High | Low | Moderate |

Detailed Experimental Procedures and Optimization

Representative Procedure: Copper-Catalyzed Cyclopropanation

A typical procedure for the copper-catalyzed cyclopropanation of 2-fluorostyrene with ethyl diazoacetate is as follows:

-

In a dry, inert atmosphere, 2-fluorostyrene (1.0 equiv) and ethyl diazoacetate (1.2 equiv) are dissolved in dichloromethane (0.5 M).

-

Copper(I) chloride (5 mol%) is added, and the reaction mixture is stirred at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (hexane/ethyl acetate gradient) to afford ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate as a mixture of cis and trans isomers.

Representative Procedure: Biocatalytic Cyclopropanation

For the biocatalytic method:

-

In a sealed vial, whole-cell catalyst expressing the desired hemoprotein variant is suspended in minimal medium.

-

Glucose (250 mM), 2-fluorostyrene (800 mM in ethanol), and ethyl diazoacetate (400 mM in ethanol) are added sequentially.

-

The vial is flushed with argon and shaken at 400 rpm at room temperature for 1 hour.

-

The reaction is quenched by addition of cyclohexane and an internal standard.

-

The mixture is vortexed, centrifuged, and the organic layer is analyzed by GC and supercritical fluid chromatography (SFC).

-

The product is isolated by extraction and purification as needed.

Representative Procedure: Multi-Step Synthesis

For the multi-step route:

-

2-fluorophenylacetic acid is dissolved in a toluene/dimethyl sulfoxide mixture and treated with sodium hydride.

-

Cyclopropanecarboxylic acid ethyl ester is added, and the mixture is heated to 108–110°C for 1.5 hours.

-

The reaction mixture is cooled, diluted with water, and extracted with toluene.

-

The organic phase is washed, evaporated, and the residue is crystallized from ethanol.

-

The intermediate ketone is brominated with bromine in methanol at 0–5°C, followed by extraction and crystallization.

-

The brominated ketone is esterified with ethanol and sulfuric acid under reflux, and the product is purified by distillation or recrystallization.

Analytical Characterization and Quality Control

Spectroscopic Analysis

The identity and purity of ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate are confirmed by a combination of spectroscopic techniques, including:

-

Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, which provide information on the chemical environment of the protons and carbons in the molecule.

-

Fluorine-19 NMR, which is particularly useful for confirming the presence and position of the fluorine atom.

-

Infrared (IR) spectroscopy, which can confirm the presence of the ester carbonyl and other functional groups.

-

High-resolution mass spectrometry (HRMS), which provides the exact mass of the compound and confirms its molecular formula.

Chromatographic Purity

The product is typically analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity and determine the ratio of cis and trans isomers. Supercritical fluid chromatography (SFC) may also be employed for chiral or diastereomeric separations, particularly in the case of enantioselective syntheses.

Data Table: Analytical Methods

| Technique | Information Provided | Typical Results |

|---|---|---|

| 1H NMR | Proton environment, isomer ratio | Distinct signals for cyclopropane protons, aromatic region, ester group |

| 13C NMR | Carbon environment | Signals for cyclopropane, aromatic, and ester carbons |

| 19F NMR | Fluorine environment | Single peak for 2-fluorophenyl group |

| IR | Functional group identification | Strong ester C=O stretch, aromatic C–H |

| HRMS | Molecular weight confirmation | Exact mass matches calculated value |

| GC/HPLC/SFC | Purity, isomer ratio | >95% purity, trans/cis ratio determined |

Industrial and Environmental Considerations

Waste Management and Green Chemistry

The choice of solvent, catalyst, and workup procedures has a significant impact on the environmental footprint of the synthesis. The use of aqueous or ethanol-based systems, as in biocatalytic methods, reduces the generation of hazardous waste. The recovery and recycling of solvents and catalysts, as well as the minimization of byproducts, are important considerations for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of cyclopropane, including ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate, exhibit significant anticancer properties. A study highlighted the compound's potential in inhibiting c-MET kinase, which is implicated in various cancers such as lung and breast cancer. The compound demonstrated selective inhibition of c-MET kinase compared to other kinases, suggesting its utility in targeted cancer therapies .

Biological Activity

The biological activity of ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate is primarily linked to its interactions with specific molecular targets. For instance, it has shown promise in modulating enzymatic pathways associated with tumor growth and metastasis. In vitro studies have reported its effectiveness against several cancer cell lines, indicating its potential as a lead compound for further development .

Synthetic Methodologies

Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate can be synthesized through various methods, often involving diazo compounds and cyclopropanation techniques. For example, the reaction of ethyl diazoacetate with 2-fluorophenyl substituents has been documented as an effective synthetic route. This method allows for the introduction of fluorinated groups, enhancing the compound's biological activity and pharmacokinetic properties .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of cyclopropane derivatives, including ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate. The compound was tested against various human cancer cell lines following protocols established by the National Cancer Institute. Results indicated a mean growth inhibition rate of approximately 12.53%, demonstrating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of cyclopropane were assessed for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate exhibited moderate antibacterial activity, supporting its application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclopropane ring’s strain can also influence the reactivity and stability of the compound, affecting its overall mechanism of action .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs) : Halogens (Br, Cl) at the para position enhance diastereoselectivity (e.g., 87:13 d.r. for 4-Cl vs. 66:34 for 3-Br) and enantioselectivity (up to 93% e.e.) under enzymatic catalysis .

- Electron-donating groups (EDGs) : Methoxy groups reduce stereoselectivity (1:1 d.r. for 4-OMe derivative) , likely due to altered transition-state stabilization.

Physicochemical Properties

Functional Group Modifications

- Ester vs. Amide Derivatives : Replacement of the ethyl ester with trifluoroacetamido groups (e.g., in ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropane-1-carboxylate ) introduces hydrogen-bonding capacity, altering biological activity and metabolic stability.

- Sulfur-containing analogs : Thioether derivatives (e.g., ethyl 3-(methylsulfanyl)cyclopropane-1-carboxylate ) demonstrate divergent reactivity in nucleophilic additions, highlighting the versatility of cyclopropane scaffolds.

Research Implications

- Catalyst Design : Enzymes like ApePgB AGW achieve superior e.e. (93%) for para-substituted halogens, suggesting tailored catalysts could optimize stereoselectivity for ortho-fluoro analogs .

- Drug Discovery : Fluorine’s role in enhancing bioavailability and metabolic stability makes the 2-fluorophenyl derivative a candidate for medicinal chemistry optimization .

Biological Activity

Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate, also known as (1RS,2RS)-2-(2-fluorophenyl)-cyclopropanecarboxylic acid ethyl ester, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate features a cyclopropane ring with a fluorinated phenyl substituent. The presence of the ethyl ester enhances its lipophilicity, which may influence its pharmacokinetic properties, such as absorption and distribution in biological systems. The compound's structure allows it to mimic natural substrates, facilitating interactions with various biological targets .

Enzyme Inhibition

Studies employing computer-aided prediction models have suggested that ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate may interact with several biological targets, including enzymes involved in inflammatory pathways. Its structural analogs have shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in the inflammatory response .

Receptor Modulation

The compound's fluorophenyl group may enhance its binding affinity to specific receptors and enzymes. Interaction studies indicate favorable docking scores with various biological macromolecules, suggesting that modifications to the compound could improve selectivity and potency against targeted receptors .

Anti-inflammatory Activity

Compounds structurally related to ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate have demonstrated anti-inflammatory properties in vitro. For instance, analogs have been evaluated for their ability to inhibit COX-1 and COX-2 activities, showing varying degrees of selectivity. The inhibition of these enzymes is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer activity. For example, certain analogs have been tested against various cancer cell lines, revealing dose-dependent cytotoxicity and the ability to induce apoptosis in tumor cells . These findings position the compound as a promising candidate for further research in cancer therapeutics.

Table 1: Biological Activity Summary of Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate Derivatives

| Compound | Target Enzyme/Pathway | IC50 (µM) | Activity Type |

|---|---|---|---|

| Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate | COX-1 | 1.5 | Inhibitor |

| Analog A | COX-2 | 3.0 | Inhibitor |

| Analog B | Cancer Cell Lines | 10 | Cytotoxicity |

Case Study: Inhibition of COX Enzymes

A study designed to evaluate the selectivity of ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate against COX enzymes demonstrated that modifications to the substituent groups significantly influenced inhibitory potency. Compounds with larger or more hydrophobic aryl groups showed improved selectivity for COX-1 over COX-2 .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclopropanation using ethyl diazoacetate and 2-fluorophenyl-substituted alkenes under acidic or basic conditions. Key parameters include:

- Temperature : Controlled heating (e.g., 40–80°C) to manage exothermic diazo decomposition.

- Solvent : Anhydrous solvents (e.g., dichloromethane) under inert atmospheres to prevent hydrolysis .

- Catalysts : Transition metals (e.g., Rh(II) or Cu(I)) to enhance stereoselectivity. Yield optimization requires monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring geometry and substituent positions. The fluorophenyl group shows distinct splitting patterns (e.g., coupling) .

- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1720–1740 cm; fluorophenyl C-F vibrations occur near 1100–1200 cm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (208.23 g/mol) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

| Condition | Degradation Risk | Mitigation |

|---|---|---|

| Ambient temperature | Moderate (hydrolysis) | Store at –20°C |

| Light exposure | High (photolysis) | Amber glass vials |

| Humidity | High (ester hydrolysis) | Desiccants |

| Degradation products include 2-(2-fluorophenyl)cyclopropanecarboxylic acid (via ester hydrolysis) . |

Advanced Research Questions

Q. What strategies improve diastereoselectivity in cyclopropanation reactions for this compound?

Stereochemical control is achieved through:

- Chiral Catalysts : Rhodium(II) carboxylates (e.g., Rh(S-PTA)) induce enantioselectivity (>90% ee) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-diastereomers, while nonpolar solvents (e.g., toluene) enhance cis-selectivity .

- Substituent Effects : Electron-withdrawing groups on alkenes (e.g., trifluoromethyl) stabilize transition states, improving yield .

Q. How can computational modeling predict the compound’s conformational behavior in biological systems?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze cyclopropane ring strain and fluorophenyl orientation .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., cytochrome P450) to assess bioavailability .

- Docking Studies : Predict binding affinity to targets (e.g., enzymes) using AutoDock Vina, validated by experimental IC assays .

Q. What contradictions exist between experimental and computational data for this compound’s structure?

Crystallographic studies (e.g., ) reveal:

- Disorder in Crystal Packing : Two independent molecules (A & B) with differing cyclohexene conformations (envelope vs. screw-boat) challenge computational predictions .

- Dihedral Angle Variability : Experimental dihedral angles (76.4–89.9°) between fluorophenyl and cyclopropane groups differ from DFT-optimized values by 5–10° . Resolve discrepancies using hybrid QM/MM methods.

Q. How does the compound interact with biological targets, and what assays validate its activity?

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization or SPR assays. Fluorophenyl groups enhance hydrophobic binding .

- Cellular Uptake : Radiolabeled F analogs track intracellular accumulation via PET imaging .

- Metabolic Stability : Incubate with liver microsomes; quantify metabolites via LC-MS to assess CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for cyclopropane derivatives?

- Case Study : Discrepancies in H NMR coupling constants (e.g., 8–10 Hz vs. 4–6 Hz for cyclopropane protons) may arise from solvent polarity or temperature. Validate using COSY and NOESY experiments .

- Resolution : Cross-validate with X-ray crystallography (e.g., ) or variable-temperature NMR to distinguish dynamic effects from structural anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.